molecular formula C6H12NNaO2 B8516142 Sodium 6-aminohexanoate CAS No. 7234-49-3

Sodium 6-aminohexanoate

Cat. No. B8516142
CAS RN: 7234-49-3
M. Wt: 153.15 g/mol
InChI Key: CLUHWBURHNNGPK-UHFFFAOYSA-M
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Description

Sodium 6-aminohexanoate is a useful research compound. Its molecular formula is C6H12NNaO2 and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 6-aminohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 6-aminohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7234-49-3

Product Name

Sodium 6-aminohexanoate

Molecular Formula

C6H12NNaO2

Molecular Weight

153.15 g/mol

IUPAC Name

sodium;6-aminohexanoate

InChI

InChI=1S/C6H13NO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);/q;+1/p-1

InChI Key

CLUHWBURHNNGPK-UHFFFAOYSA-M

Canonical SMILES

C(CCC(=O)[O-])CCN.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The literature has described various methods for preparation of TOCAP and related compounds. German Patent 949,568 (Kruckenberg) discloses the reaction of caprolactam with various acyl halides including adipoyl dichloride in the presence of sodium hydroxide. Once sodium 6-aminocaproate has formed, the reactor is charged with a first portion acyl halide, sodium hydroxide and then a final portion acyl halide. A related method is reported by Zinner et al in J. Prakt. Chem. 17, 147-153 (1962). The procedure requires the addition of all the sodium hydroxide to be charged to the reaction vessel at the beginning of the synthesis. The reported yield is 70% of theory.
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Synthesis routes and methods II

Procedure details

1 equivalent of 6-aminohexanoic acid (ACA), 1 equivalent of sodium hydroxide (NaOH), and suitable amount of water serving as solvent were added into a reaction bottle. After reacting for 2 hours, the reaction bottle was heated to remove the water, and then a solid mixture was obtained. Next, the solid mixture was dried at 90° C. for 12 hours in oven, and then solid 6-aminohexanoic acid sodium salt (ACA-Na) was obtained. Next, 0.97 g (0.005 mole) of dimethyl terephthalate (DMT), 2.32 g (0.015 mole) of dried 6-aminohexanoic acid sodium salt, and 20 ml of ethylene glycol (EG) were put into a reaction bottle. The reaction bottle was heated at 85-90° C. for 14 hours in the presence of nitrogen gas, and then cooled to room temperature and 20 ml of distilled water was added into it. After the solid reactant was dissolved, sulfuric acid aqueous solution (0.1M) was added dropwise slowly into the reaction bottle until the pH value of the solution was 6. Next, after the reaction bottle was set aside at room temperature for 20 hours, a solid precipitate was observed and collected to a glass bottle. Then, the solid precipitate was washed with 3 times weight of distilled water and filtered, and repeated 5 times these washing and filtration steps. Next, the washed solid was dried in an oven at 80° C., N,N′-bis(carboxypentyl)terephthalamide (BCTM) was obtained after drying. The above-mentioned reaction is represented as:
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Synthesis routes and methods III

Procedure details

A jacketed 100 mL titration vessel was maintained at 15° C. by a circulating cooling bath. 6-Aminocaproic acid (10.416 g, 0.0794 mol, 2.1 equiv.) was dissolved in 20 mL of 14% aqueous NaOH (0.0794 mol, 2.1 equiv.) at 25° C. to form a solution of sodium 6-aminocaproate. The solution was placed into a 100 mL jacketed beaker which was maintained at 15° C. by a circulating cooling bath. Terephthaloyl chloride (7.674 g, 0.0378 mol, 1 equiv) was added in one portion and the reaction mixture stirred rapidly with a mechanical stirrer. The original pH of the solution was 12.8. As hydrochloric add was generated by the condensation of terephthaloyl chloride and sodium 6-aminocaproate, the pH began to fall. When the pH electrode in the solution sensed that the pH had dropped below the specified pH (in this case, pH=11.00), 14% NaOH was automatically titrated into the reaction to neutralize the hydrochloric acid. In this way the desired pH was maintained for the duration of the reaction. Completion of the reaction can be monitored visually by noting the disappearance of solid terephthaloyl chloride, or by uptake of sodium hydroxide with respect to the required theoretical amount. At the end of the reaction, the mixture was filtered through a bed of celite on a Buchner funnel to remove any unreacted terephthaloyl chloride. The product was precipitated by addition of 2.1 equivalents of 1 molar aqueous sulfuric acid isolated by filtration. The resulting white solid was washed with water to remove any residual NaCl, Na2SO4 or 6-aminocaproic acid. Typical yields: 90-93%.
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